molecular formula C7H7F3N2 B2504915 N-(2,2,2-trifluoroethyl)pyridin-4-amine CAS No. 74415-04-6

N-(2,2,2-trifluoroethyl)pyridin-4-amine

Cat. No.: B2504915
CAS No.: 74415-04-6
M. Wt: 176.142
InChI Key: TUKVLFRRTNWHOJ-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)pyridin-4-amine: is a chemical compound with the molecular formula C(_7)H(_7)F(_3)N(_2). It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of a pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine typically begins with pyridin-4-amine and 2,2,2-trifluoroethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2,2-trifluoroethyl)pyridin-4-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Various reduced derivatives depending on the specific reducing agent.

    Substitution: Substituted pyridin-4-amines with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Chemistry:

    Building Block: N-(2,2,2-trifluoroethyl)pyridin-4-amine is used as a building block in the synthesis of more complex molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology:

    Biochemical Probes: The compound is used in the development of biochemical probes for studying enzyme activities and protein interactions.

Medicine:

    Drug Development: this compound is investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.

Comparison with Similar Compounds

    N-(2,2,2-trifluoroethyl)aniline: Similar structure but with an aniline ring instead of a pyridine ring.

    N-(2,2,2-trifluoroethyl)benzylamine: Contains a benzylamine moiety instead of a pyridine ring.

    N-(2,2,2-trifluoroethyl)pyridin-2-amine: Similar structure but with the trifluoroethyl group attached to the 2-position of the pyridine ring.

Uniqueness: N-(2,2,2-trifluoroethyl)pyridin-4-amine is unique due to the specific positioning of the trifluoroethyl group on the 4-position of the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKVLFRRTNWHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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